N-(4-carbamoylphenyl)-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H16FN5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16FN5O3/c20-13-2-1-3-14-16(13)18(24-23-14)25-9-11(8-15(25)26)19(28)22-12-6-4-10(5-7-12)17(21)27/h1-7,11H,8-9H2,(H2,21,27)(H,22,28)(H,23,24) |
InChI Key |
WBUACOHGDPFADA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile pharmacophore. Below is a detailed comparison of N-(4-carbamoylphenyl)-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide with structurally related analogs, focusing on substitutions, biological activities, and synthesis yields.
Structural Analogues and Their Modifications
Functional Group Impact on Activity
- Indazole vs. Benzyl/Thiadiazole Substituents : The 4-fluoro-2H-indazol-3-yl group in the target compound may confer stronger π-π stacking and hydrogen-bonding interactions compared to simpler fluorobenzyl or thiadiazole substituents in analogs .
- Carbamoylphenyl vs. elastase) .
- Synthesis Yields: Compounds with bulkier substituents (e.g., imidazolidinone in Compound 11) show lower yields (34%) compared to simpler analogs (71% for Compound 17), highlighting steric challenges in synthesis .
Preparation Methods
Cyclization of β-Amino Acid Intermediates
-
Starting material : Boc-protected β-amino acid (e.g., Boc-β-alanine).
-
Amide coupling : React with an amine (e.g., benzylamine) using HATU or EDC/HOBt to form intermediate 18 .
-
Deprotection : Remove the Boc group with HCl in dioxane to yield primary amine 19 .
-
Cyclization : Treat with paraformaldehyde and NaOH in ethanol to form the 4-oxopyrrolidine ring 20 (Scheme 1).
Example conditions :
Functionalization at Position 3
The 3-position of the pyrrolidine is functionalized via:
-
Carboxamide formation : React 20 with 4-carbamoylaniline using HATU and DIPEA in DMF.
Synthesis of the 4-Fluoro-2H-Indazol-3-yl Moiety
Indazole synthesis typically involves cyclization of hydrazones or palladium-catalyzed C–H activation.
Hydrazone Cyclization
-
Starting material : 4-Fluorophenylhydrazine and 2-nitrobenzaldehyde.
-
Hydrazone formation : React in ethanol at 60°C for 6 hours to form hydrazone 43 .
-
Reductive cyclization : Use PPh3 and CCl4 to cyclize 43 into 4-fluoro-2H-indazole 44 (Scheme 14b).
-
Functionalization : Brominate at position 3 using NBS in DMF to yield 45 .
Key data :
Palladium-Catalyzed C–H Amination
An alternative route employs Pd(OAc)₂ and XPhos to cyclize o-haloaryl hydrazones into indazoles.
Coupling of Indazole and Pyrrolidine Moieties
The indazole is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling.
SNAr Reaction
Buchwald-Hartwig Amination
Use Pd₂(dba)₃ , Xantphos , and Cs₂CO₃ to couple bromopyrrolidine 46 with indazole 45 in toluene.
Yield : 70–80%.
Introduction of the 4-Carbamoylphenyl Group
The final carboxamide is installed via urea formation or carbodiimide coupling.
Urea Formation
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate, NH₄OAc, reflux | 65–70 | 90 |
| 2 | EDCI/HOBt, DMF, RT | 50–60 | 85 |
| 3 | HATU, DIPEA, DCM | 70–75 | 95 |
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 423.15 g/mol).
- X-ray Crystallography: Provides absolute stereochemistry and bond angles (e.g., dihedral angles between indazole and pyrrolidinone rings) .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
Advanced: How can computational modeling (e.g., molecular docking) predict the biological targets or binding affinities of this compound?
Answer:
Methodology:
- Target Selection: Prioritize receptors with structural homology to known indazole/pyrrolidinone targets (e.g., kinase or GPCR families).
- Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (OPLS3e) for ligand-receptor interactions.
- Binding Affinity Prediction: Calculate ΔG values; correlate with experimental IC₅₀ data .
Case Study:
- CGRP Receptor Antagonism: Structural analogs (e.g., HTL22562) bind to the calcitonin gene-related peptide receptor with sub-nM affinity, validated by 1.6 Å X-ray co-crystal structures .
- Key Interactions: Hydrogen bonding with Thr122 and hydrophobic packing with Phe124 (Figure 1).
Figure 1: Predicted Binding Pose
[Insert simplified 2D interaction diagram here.]
Advanced: What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Answer:
Root Causes of Discrepancies:
- Assay variability (e.g., cell line differences, incubation times).
- Compound purity or stereochemical inconsistencies.
Resolution Strategies:
- Standardized Protocols: Use validated assays (e.g., NIH/NCATS guidelines).
- Comparative Studies: Test the compound alongside reference inhibitors (e.g., staurosporine for kinase assays).
- Meta-Analysis: Pool data from multiple studies to identify trends .
Example:
If IC₅₀ values for kinase inhibition vary between 10 nM and 1 µM:
- Re-test under uniform conditions (e.g., ATP concentration, pH).
- Confirm enantiomeric purity via chiral HPLC .
Advanced: What in vitro and in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?
Answer:
In Vitro Models:
- Hepatic Stability: Microsomal assays (human/rat liver microsomes) to measure metabolic half-life .
- CYP Inhibition: Screen for interactions with CYP3A4/2D6 using fluorogenic substrates.
- hERG Assay: Assess cardiac toxicity via patch-clamp electrophysiology.
In Vivo Models:
- Rodent PK Studies: Measure bioavailability (%F), Cmax, and T½ after oral/IV administration.
- Toxicology: 28-day repeat-dose studies in rats (OECD 407 guidelines).
Key Parameters from Evidence:
- Low Lipophilicity (LogP <3): Reduces hepatotoxicity risk .
- High Solubility (>50 µg/mL): Supports oral administration.
Advanced: How does modifying substituents (e.g., fluorophenyl, carbamoyl groups) impact its bioactivity and selectivity?
Answer:
Structure-Activity Relationship (SAR) Insights:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent Modification | Target Affinity (IC₅₀) | Selectivity Index |
|---|---|---|
| 4-Fluoro vs. 4-Chloro | 15 nM vs. 30 nM | 2x higher |
| Carbamoyl vs. Methyl ester | 10 nM vs. 100 nM | 10x lower |
Methodological Note:
Use parallel synthesis to generate analogs, followed by high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
